1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

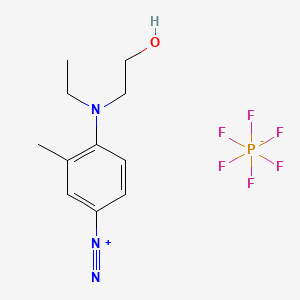

Le 1H-Pyrrole-1-éthanethiol, 2-butyl-5-méthyl- est un composé organique hétérocyclique appartenant à la famille des pyrroles. Les pyrroles sont des cycles aromatiques à cinq chaînons contenant un atome d'azote. Ce composé spécifique se caractérise par la présence d'un groupe éthanethiol lié à l'atome d'azote et de substituants butyle et méthyle aux positions 2 et 5, respectivement. La structure unique du 1H-Pyrrole-1-éthanethiol, 2-butyl-5-méthyl- en fait un sujet intéressant pour diverses études chimiques et biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1H-Pyrrole-1-éthanethiol, 2-butyl-5-méthyl- peut être réalisée selon plusieurs méthodes. Une approche courante implique la synthèse du pyrrole de Paal-Knorr, qui condense le 2,5-diméthoxytétrahydrofurane avec des amines primaires en présence d'un catalyseur tel que le chlorure de fer (III) . Une autre méthode comprend la condensation de carbamates O-substitués avec du 2,5-diméthoxytétrahydrofurane, suivie d'une cyclisation pour former le cycle pyrrole .

Méthodes de production industrielle

La production industrielle de dérivés du pyrrole implique souvent des procédés catalytiques qui garantissent des rendements élevés et une sélectivité. Par exemple, une conversion catalysée au manganèse de diols primaires et d'amines peut produire des pyrroles 2,5-non substitués avec l'eau et l'hydrogène moléculaire comme seuls sous-produits . Cette méthode est avantageuse en raison de son économie atomique et de sa compatibilité environnementale.

Analyse Des Réactions Chimiques

Types de réactions

Le 1H-Pyrrole-1-éthanethiol, 2-butyl-5-méthyl- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe thiol en sulfure.

Substitution : Le cycle pyrrole peut subir des réactions de substitution électrophile, telles que l'halogénation ou l'alkylation.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que des acides de Lewis (par exemple, le chlorure d'aluminium) ou des bases (par exemple, l'hydrure de sodium).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe thiol peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pyrrole.

Applications de recherche scientifique

Le 1H-Pyrrole-1-éthanethiol, 2-butyl-5-méthyl- a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique de base pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.

Biologie : L'activité biologique du composé est intéressante pour développer de nouveaux produits pharmaceutiques et comprendre les voies biochimiques.

Médecine : La recherche sur ses effets thérapeutiques potentiels, tels que les propriétés antimicrobiennes ou anticancéreuses, est en cours.

Mécanisme d'action

Le mécanisme par lequel le 1H-Pyrrole-1-éthanethiol, 2-butyl-5-méthyl- exerce ses effets implique des interactions avec diverses cibles moléculaires. Le groupe thiol peut former des liaisons covalentes avec les protéines, modifiant ainsi leur fonction et leur activité. De plus, le cycle pyrrole peut interagir avec les enzymes et les récepteurs, modulant les voies biochimiques. Ces interactions peuvent conduire à divers effets biologiques, tels que l'activité antimicrobienne ou anticancéreuse .

Applications De Recherche Scientifique

1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

Mécanisme D'action

The mechanism by which 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function and activity. Additionally, the pyrrole ring can interact with enzymes and receptors, modulating biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Composés similaires

1H-Pyrrole, 2-butyl-1-méthyl : Structure similaire mais sans le groupe éthanethiol.

1H-Pyrrole, 1-butyl : Similaire mais sans les substituants méthyle et éthanethiol.

Ethanone, 1-(1-méthyl-1H-pyrrol-2-yl) : Contient un groupe cétone au lieu du groupe éthanethiol.

Unicité

Le 1H-Pyrrole-1-éthanethiol, 2-butyl-5-méthyl- est unique en raison de la présence à la fois du groupe éthanethiol et des substituants butyle-méthyle. Ces groupes confèrent une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

Numéro CAS |

153687-01-5 |

|---|---|

Formule moléculaire |

C11H19NS |

Poids moléculaire |

197.34 g/mol |

Nom IUPAC |

2-(2-butyl-5-methylpyrrol-1-yl)ethanethiol |

InChI |

InChI=1S/C11H19NS/c1-3-4-5-11-7-6-10(2)12(11)8-9-13/h6-7,13H,3-5,8-9H2,1-2H3 |

Clé InChI |

HYPJBJPQHQDPPM-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC=C(N1CCS)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)